molecular formula C4H5N3O2 B14655018 3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- CAS No. 40609-72-1

3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl-

Cat. No.: B14655018
CAS No.: 40609-72-1
M. Wt: 127.10 g/mol
InChI Key: GLQXNTGSDLGBBE-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of 3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the application, but common mechanisms include enzyme inhibition and disruption of cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The 4-ethyl derivative of 3H-1,2,4-triazole-3,5(4H)-dione is unique due to its specific chemical properties, such as increased lipophilicity and potential for specific biological interactions. These properties may enhance its effectiveness in certain applications compared to similar compounds .

Properties

CAS No.

40609-72-1

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

4-ethyl-1,2,4-triazole-3,5-dione

InChI

InChI=1S/C4H5N3O2/c1-2-7-3(8)5-6-4(7)9/h2H2,1H3

InChI Key

GLQXNTGSDLGBBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N=NC1=O

Origin of Product

United States

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